

## Toxicological Assessment of Budesonide Impurity C: A Regulatory and Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This technical guide provides a comprehensive overview of the toxicological assessment of **Budesonide Impurity C**, a known process-related impurity in the synthesis of the corticosteroid, budesonide. Due to a notable absence of publicly available toxicological data for this specific impurity, this document establishes a framework for its assessment based on international regulatory guidelines. The toxicological profile of the parent drug, budesonide, is presented as a case study to exemplify the requisite experimental data and methodologies. Furthermore, this guide explores the role of in silico toxicological predictions as a powerful alternative or supplementary tool in the absence of experimental data. The content herein is intended to guide researchers and drug development professionals in establishing a scientifically sound and regulatory-compliant toxicological evaluation for pharmaceutical impurities.

## Introduction to Budesonide and its Impurity C

Budesonide is a potent glucocorticoid used in the management of asthma, inflammatory bowel disease, and other inflammatory conditions. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of budesonide can result in the formation of impurities. Regulatory authorities worldwide require a thorough toxicological assessment of any impurity present above a specified threshold to ensure patient safety.



**Budesonide Impurity C** is identified as  $16\alpha,17$ -[(1RS)-Butylidenebis(oxy)]- $11\beta$ -hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, with the CAS number 1040085-99-1. A comprehensive literature search reveals a significant lack of specific toxicological studies on this impurity. A single safety data sheet indicates an acute oral toxicity classification of Category 4 (H302: Harmful if swallowed), however, the primary study data is not available.

## **Regulatory Framework for Impurity Assessment**

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances and products.

## ICH Q3A/B: Impurities in New Drug Substances and Products

ICH Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and qualification of impurities.[1][2] The key thresholds are:

- Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.
- Identification Threshold: The level at which the structure of an impurity must be determined.
- Qualification Threshold: The level at which an impurity's safety must be established through toxicological studies.

These thresholds are determined by the maximum daily dose of the drug substance.

### **ICH M7: Mutagenic Impurities**

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure for a genotoxic impurity that is considered to be associated with an acceptable cancer risk.[4] For most pharmaceuticals, the TTC for a single genotoxic impurity is  $1.5 \mu \, g/day$ .[4]



The workflow for assessing mutagenic impurities typically involves both computational and experimental approaches.



Click to download full resolution via product page

ICH M7 Workflow for Mutagenic Impurity Assessment.

# Toxicological Profile of Budesonide (Parent Drug Case Study)

In the absence of data for Impurity C, the toxicological profile of budesonide serves as an example of the types of studies required for qualification.



## **Acute Toxicity**

Acute toxicity studies determine the effects of a single large dose of a substance.

| Species | Route of Administration | LD50        |
|---------|-------------------------|-------------|
| Rat     | Oral                    | >3200 mg/kg |
| Rat     | Intraperitoneal         | 138 mg/kg   |
| Mouse   | Oral                    | 4750 mg/kg  |
| Mouse   | Intraperitoneal         | 179 mg/kg   |

Data presented as a representative example of acute toxicity data.

## **Repeated-Dose Toxicity**

These studies assess the effects of long-term exposure to a substance.

| Species | Duration     | Route        | NOAEL (No-<br>Observed-<br>Adverse-Effect<br>Level) | Key Findings                                                           |
|---------|--------------|--------------|-----------------------------------------------------|------------------------------------------------------------------------|
| Rat     | 26 weeks     | Subcutaneous | 5 μg/kg/day                                         | Dose-dependent decrease in body weight gain, reduction in lymphocytes. |
| Dog     | 6 & 39 weeks | Rectal       | Up to 4 mg/day                                      | Well-tolerated with no significant adverse effects.                    |

Data presented as a representative example of repeated-dose toxicity data.

## Genotoxicity



A battery of tests is used to assess the potential of a substance to cause genetic mutations. Budesonide has been shown to be non-genotoxic in a standard battery of tests.

| Assay Type              | System            | Result   |
|-------------------------|-------------------|----------|
| Ames Test               | S. typhimurium    | Negative |
| Mouse Lymphoma Assay    | L5178Y cells      | Negative |
| Chromosome Aberration   | Human lymphocytes | Negative |
| Mouse Micronucleus Test | In vivo           | Negative |

Data presented as a representative example of genotoxicity data.

## Carcinogenicity

Long-term studies in animals are conducted to assess the cancer-causing potential of a substance.

| Species | Duration | Route | Findings                                                                                                                                     |
|---------|----------|-------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Rat     | 2 years  | Oral  | Increased incidence of gliomas in male rats at 50 µg/kg (not confirmed in subsequent studies). Increased incidence of hepatocellular tumors. |
| Mouse   | 91 weeks | Oral  | No treatment-related carcinogenicity.                                                                                                        |

Data presented as a representative example of carcinogenicity data.

## **Reproductive and Developmental Toxicity**

These studies evaluate the potential effects on fertility and fetal development. Budesonide has shown teratogenic and embryocidal effects in rabbits and rats at subcutaneous doses.



# Experimental Protocols (Exemplified with Standard Assays)

Detailed experimental protocols are critical for the reproducibility and validation of toxicological studies. The following are generalized protocols for key genotoxicity assays that would be applicable to the assessment of **Budesonide Impurity C**.

## **Bacterial Reverse Mutation Assay (Ames Test)**

Objective: To detect gene mutations induced by the test substance.

#### Methodology:

- Several strains of Salmonella typhimurium and Escherichia coli with known mutations are used.
- The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).
- The cultures are plated on a minimal medium that does not support the growth of the mutant bacteria.
- The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted after a suitable incubation period.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.





Click to download full resolution via product page

Generalized Workflow for the Ames Test.

## **In Vitro Micronucleus Test**

Objective: To detect chromosomal damage.

Methodology:



- Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test substance at various concentrations, with and without metabolic activation.
- After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for nuclear division without cell division, resulting in binucleated cells.
- The cells are harvested, fixed, and stained.
- The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopic examination.
- A substance is considered clastogenic or aneugenic if it causes a significant, dosedependent increase in the frequency of micronucleated cells.

## In Silico Toxicological Assessment

In the absence of experimental data, in silico (computational) toxicology provides a valuable tool for predicting the toxicological properties of a substance based on its chemical structure.[5] This approach is particularly useful for prioritizing impurities for further testing and for supporting a weight-of-evidence approach in a regulatory submission.

## (Quantitative) Structure-Activity Relationship ((Q)SAR) Models

(Q)SAR models are computational models that relate the chemical structure of a substance to its biological activity, including toxicity.[6] For mutagenicity assessment, ICH M7 recommends the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.[7]

- Expert Rule-Based Systems: These systems contain a knowledge base of structural alerts (substructures known to be associated with toxicity) that are identified within the query molecule. Examples include Derek Nexus.[3][8]
- Statistical-Based Systems: These models are built on large datasets of chemicals with known toxicological properties and use statistical algorithms to predict the activity of a new chemical. An example is Sarah Nexus.[9]



#### **Workflow for In Silico Assessment**



Click to download full resolution via product page

Workflow for In Silico Mutagenicity Assessment.

An in silico assessment of **Budesonide Impurity C** would be a critical first step in its toxicological evaluation, providing insights into its potential for genotoxicity and guiding the need for subsequent experimental testing.

### **Conclusion and Recommendations**

The toxicological assessment of **Budesonide Impurity C** is hampered by a significant lack of publicly available experimental data. To ensure patient safety and regulatory compliance, a structured approach based on ICH guidelines is essential.

#### Recommendations:

- In Silico Assessment: A comprehensive in silico evaluation of Budesonide Impurity C for mutagenicity using two complementary (Q)SAR models should be the initial step.
- Experimental Testing: If the in silico assessment indicates a potential for genotoxicity, or if the impurity is present above the qualification threshold, a bacterial reverse mutation assay



(Ames test) should be conducted.

- Further Studies: Depending on the results of the Ames test and the level of the impurity, further toxicological studies, such as an in vivo micronucleus test or repeated-dose toxicity studies, may be warranted.
- Control Strategy: The ultimate goal is to establish a scientifically justified control strategy for Budesonide Impurity C in the final drug substance, ensuring that its level is maintained below a qualified, safe limit.

This guide provides a roadmap for the toxicological assessment of **Budesonide Impurity C**, emphasizing a science- and risk-based approach in the context of a data-poor environment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Computational toxicology in drug development PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lhasa Limited introduces unified, single-click genotoxicity prediction across Derek Nexus and Sarah Nexus – Lhasa Limited [lhasalimited.org]
- 3. optibrium.com [optibrium.com]
- 4. Lhasa Limited announces the release of Derek Nexus<sup>™</sup> 4.0 with Negative Predictions for Mutagenicity [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. optibrium.com [optibrium.com]
- 9. Computational toxicology with DEREK Nexus® & SARAH Nexus® | Safety Assessment | Syngene [syngeneintl.com]



 To cite this document: BenchChem. [Toxicological Assessment of Budesonide Impurity C: A Regulatory and Scientific Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590200#toxicological-assessment-of-budesonide-impurity-c]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com